
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine (AMTP) is an organic compound with a molecular formula C8H13NO. It is a yellowish-brown liquid with a pungent odor. AMTP is widely used in scientific research to study the mechanism of action of various drugs and their effects on the human body.
Mécanisme D'action
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine acts as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme that converts L-DOPA to dopamine. By inhibiting AADC, 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine reduces the levels of dopamine in the brain, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine induces Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. It also decreases locomotor activity and impairs motor coordination. 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine has been shown to decrease dopamine levels in the brain and increase the levels of its precursor, L-DOPA. It also affects the levels of other neurotransmitters such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is a useful tool in scientific research to study the mechanism of action of various drugs. It is relatively easy to synthesize and has a well-established mechanism of action. However, its use is limited by its toxicity and potential side effects. It can induce Parkinson's disease-like symptoms in animal models, which can be difficult to reverse. It is also important to note that the effects of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine on the human body may differ from those observed in animal models.
Orientations Futures
There are several future directions for the use of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine in scientific research. One potential application is in the study of addiction and reward. 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine has been shown to affect dopamine levels in the brain, which are known to be involved in addiction and reward. Another potential application is in the development of new drugs for Parkinson's disease. By understanding the mechanism of action of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine, researchers may be able to develop new drugs that target the same pathway. Finally, 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine may be useful in the study of other neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is a useful tool in scientific research to study the mechanism of action of various drugs. It is relatively easy to synthesize and has a well-established mechanism of action. Its use is limited by its toxicity and potential side effects. However, there are several future directions for the use of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine in scientific research, including the study of addiction and reward, the development of new drugs for Parkinson's disease, and the study of other neurological disorders.
Applications De Recherche Scientifique
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is widely used in scientific research to study the mechanism of action of various drugs. It is used as a dopaminergic agent to induce Parkinson's disease-like symptoms in animal models. It is also used to study the effects of drugs on the central nervous system and to investigate the role of dopamine in addiction and reward.
Propriétés
Numéro CAS |
19942-30-4 |
|---|---|
Nom du produit |
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine |
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(6-methyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-6-8(7(2)10)4-3-5-9-6/h9H,3-5H2,1-2H3 |
Clé InChI |
ALIKSNZBMFSXMC-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCN1)C(=O)C |
SMILES canonique |
CC1=C(CCCN1)C(=O)C |
Synonymes |
Ethanone, 1-(2-methyl-1,4,5,6-tetrahydro-3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

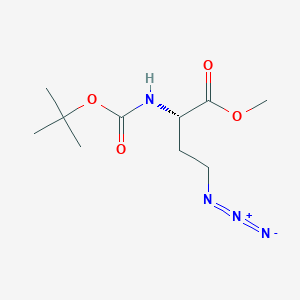

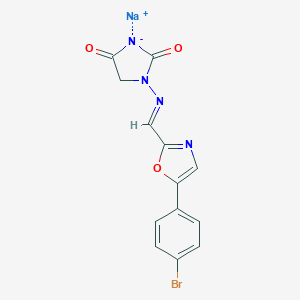
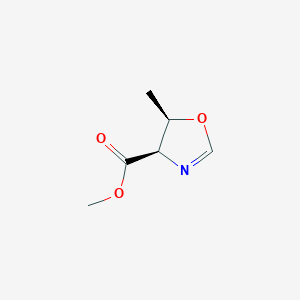
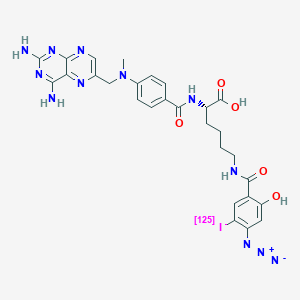
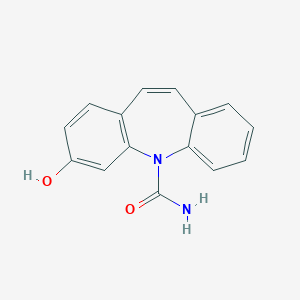

![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)
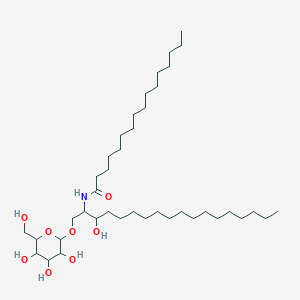
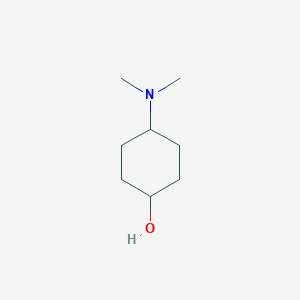

![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)

